2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate
Overview
Description
2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate is a useful research compound. Its molecular formula is C19H29NO6 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.19948764 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Activity
Morpholine derivatives, specifically those incorporating a gem-dimethyl group on the morpholine core, exhibit potent antifungal activities against Candida species, Aspergillus species, and other fungi. These compounds show promise in treating systemic Candida albicans infections in vivo due to their improved plasmatic stability and broad antifungal spectrum (Bardiot et al., 2015).
Drug Discovery and Solubility
Oxetane substitution, which shows structural similarities to morpholine, is highlighted for its ability to significantly alter drug properties such as solubility and metabolic stability. This substitution strategy can lead to the creation of novel drugs with improved characteristics, showcasing the versatility of morpholine derivatives in drug design (Wuitschik et al., 2010).
Neurokinin-1 Receptor Antagonism
A morpholine derivative demonstrated efficacy as an orally active neurokinin-1 receptor antagonist. This compound showed significant potential in pre-clinical models for treating emesis and depression, indicating the relevance of morpholine derivatives in neuroscience research (Harrison et al., 2001).
Synthetic Chemistry and X-ray Structural Analysis
Morpholine derivatives are utilized in the synthesis of complex molecules and structural analysis. For example, transformations of substituted oxazolo-[3,2-a]pyridines to indolizines demonstrate the role of morpholine in facilitating chemical reactions and providing insights into molecular structures (Rybakov & Babaev, 2014).
Catalysis
Morpholine derivatives are used in catalytic systems to enhance the efficiency of chemical reactions. For instance, the synthesis of alkyl-substituted p-benzoquinones from phenols showcases the application of morpholine derivatives in facilitating oxidation reactions, highlighting their importance in materials science (Shimizu et al., 1992).
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-12-8-13(2)16(5)17(9-12)19-7-6-18-10-14(3)20-15(4)11-18;3-1(4)2(5)6/h8-9,14-15H,6-7,10-11H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULQRXJJKLMXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=CC(=C2C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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